2-chloro-N-(4-chlorophenyl)prop-2-enamide
Description
Significance of the Prop-2-enamide (Cinnamamide) Scaffold in Medicinal Chemistry and Chemical Biology
The prop-2-enamide scaffold, often referred to as the cinnamamide (B152044) scaffold, is a privileged structure in medicinal chemistry. nih.gov This is due to its widespread presence in natural products and its versatile pharmacological profile. nih.gov Cinnamamide derivatives have been reported to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. researchgate.netresearchgate.net The versatility of the cinnamamide scaffold allows for numerous structural modifications, enabling chemists to fine-tune the pharmacological activity of the resulting derivatives. nih.gov
Overview of Halogenated N-Aryl Amide Derivatives in Contemporary Research
The introduction of halogen atoms into the structure of N-aryl amides is a common strategy in medicinal chemistry to enhance biological activity. researchgate.net Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov For instance, the presence of electron-withdrawing halogen substituents on the phenyl ring of cinnamamides has been shown to increase their anticonvulsant activity. nih.gov The regioselective halogenation of N-aryl amides is an active area of research, with various methods being developed to control the position of halogen substitution, thereby influencing the compound's biological properties. nih.govnih.gov
Contextualization of 2-chloro-N-(4-chlorophenyl)prop-2-enamide within the Broader N-Arylprop-2-enamide Chemical Space
This compound fits within the N-arylprop-2-enamide chemical space as a di-halogenated derivative. Specifically, it features a chlorine atom on the prop-2-enamide backbone (at the 2-position) and another on the N-phenyl ring (at the 4-position). This places it in a category of compounds designed to explore the impact of halogenation at multiple sites. Research on similar structures, such as (2E)-N-[3-Fluoro-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide, which has demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA), highlights the potential of halogenated N-arylprop-2-enamides as antimicrobial agents. researchgate.net The specific substitution pattern of this compound suggests an intentional design to modulate its electronic and steric properties for potential biological interactions.
Rationale for Investigating Substituted N-Arylprop-2-enamides and Their Biological Potential
The investigation of substituted N-arylprop-2-enamides is driven by the quest for new therapeutic agents with improved efficacy and selectivity. researchgate.net By systematically modifying the substituents on both the aryl ring and the prop-2-enamide backbone, researchers can explore structure-activity relationships (SAR). nih.gov These studies aim to understand how different functional groups and their positions influence the biological activity of the compounds. For example, the synthesis and evaluation of various substituted N-aryl-3-phenylprop-2-enamides have revealed that the nature and position of substituents on the aryl ring significantly impact their anticancer and antimicrobial activities. researchgate.netresearchgate.net This systematic approach allows for the optimization of lead compounds to develop more potent and targeted drugs.
Research Findings on Substituted N-Arylprop-2-enamides
The following tables summarize the biological activities of various substituted N-arylprop-2-enamides, providing context for the potential of compounds like this compound.
| Compound | Substituent (R1) | Substituent (R2) | IC50 (µM) against K562 cell line |
|---|---|---|---|
| 12a | H | H | 4.5 |
| 12b | 5-Cl | H | 3.2 |
| 12c | 5-I | H | 2.8 |
| 17t | H | 3,4,5-(OMe)3 | 0.8 |
| 17u | 5-Cl | 3,4,5-(OMe)3 | 0.6 |
| Compound | Substituent | MIC (µM) against MRSA |
|---|---|---|
| (2E)-N-[3-Fluoro-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide | 3-F, 4-CF3 | 12.9 - 25.9 |
| Ampicillin (Reference) | - | 45.8 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-(4-chlorophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2NO/c1-6(10)9(13)12-8-4-2-7(11)3-5-8/h2-5H,1H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRVKSZVKKTYDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(=O)NC1=CC=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Characterization Techniques for Structural Elucidation and Confirmation of Prop 2 Enamide Compounds
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Prop-2-enamide Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR spectra provide critical data on the chemical environment of each nucleus, allowing for the comprehensive structural assignment of prop-2-enamide derivatives.
In the ¹H NMR spectrum of a compound like 2-chloro-N-(4-chlorophenyl)prop-2-enamide, distinct signals corresponding to different types of protons are expected. The proton of the amide group (N-H) typically appears as a singlet in the downfield region, often between δ 10.2 and 10.8 ppm. nih.govnih.gov The aromatic protons on the 4-chlorophenyl ring would present as a set of doublets, characteristic of a para-substituted benzene (B151609) ring, generally observed in the range of δ 7.0 to δ 8.0 ppm. nih.gov The two vinyl protons of the prop-2-enamide core are expected to appear as distinct signals, likely singlets or narrow doublets, due to their unique positions on the double bond.
The ¹³C NMR spectrum provides complementary information. The carbonyl carbon (C=O) of the amide group is characteristically found in the highly deshielded region of the spectrum, typically around δ 164-166 ppm. nih.gov Carbons of the 4-chlorophenyl ring would appear in the aromatic region (δ 115-140 ppm), with their specific shifts influenced by the chlorine substituent and the amide linkage. The two sp² hybridized carbons of the C=C double bond would also have characteristic signals in the vinyl region of the spectrum.
Interactive Table: Expected NMR Chemical Shifts (δ) for this compound
| Atom Type | Technique | Expected Chemical Shift (ppm) | Notes |
| Amide Proton | ¹H NMR | ~10.2 - 10.8 | Singlet, downfield shift due to electronegative N and O |
| Aromatic Protons | ¹H NMR | ~7.0 - 8.0 | Doublets, characteristic of p-disubstituted ring |
| Vinyl Protons | ¹H NMR | ~5.5 - 6.5 | Two distinct signals for the two protons on the C=C bond |
| Carbonyl Carbon | ¹³C NMR | ~164 - 166 | Characteristic downfield shift for amide carbonyl |
| Aromatic Carbons | ¹³C NMR | ~115 - 140 | Multiple signals corresponding to the substituted phenyl ring |
| Vinyl Carbons | ¹³C NMR | ~120 - 140 | Signals for the two sp² carbons of the double bond |
Utilization of Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HR-MS) for Molecular Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For the structural confirmation of this compound, both standard MS and High-Resolution Mass Spectrometry (HR-MS) are vital.
The electron ionization (EI) mass spectrum of acrylamide (B121943) itself shows characteristic low-mass fragments at m/z 71, 55, and 41. chem-agilent.com For a larger derivative like this compound (molecular formula C₉H₇Cl₂NO), the mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion, with [M]⁺, [M+2]⁺, and [M+4]⁺ peaks in an approximate ratio of 9:6:1, which is a definitive indicator of a dichloro-substituted compound.
High-Resolution Mass Spectrometry (HR-MS) provides the exact mass of the molecular ion with high accuracy (typically to four or more decimal places). nih.gov This precise mass measurement allows for the unambiguous determination of the molecular formula, distinguishing it from other compounds that may have the same nominal mass. nih.govwur.nl For C₉H₇Cl₂NO, the calculated exact mass can be compared to the experimentally determined value to confirm the elemental composition.
Interactive Table: Mass Spectrometry Data for this compound
| Parameter | Technique | Expected Value | Significance |
| Molecular Formula | - | C₉H₇Cl₂NO | - |
| Nominal Mass | MS | 215 g/mol | Provides initial molecular weight |
| Exact Mass | HR-MS | 214.99047 Da | Confirms elemental composition with high precision |
| Isotopic Pattern | MS | [M]⁺, [M+2]⁺, [M+4]⁺ | Characteristic pattern confirms the presence of two chlorine atoms |
Infrared (IR) Spectroscopy for Identification of Key Functional Groups in Prop-2-enamides
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The IR spectrum of this compound would exhibit several characteristic absorption bands that confirm its structure.
The N-H stretching vibration of the secondary amide group typically appears as a sharp band in the region of 3230-3300 cm⁻¹. researchgate.net The stretching vibration of the carbonyl group (C=O), known as the Amide I band, is one of the most intense absorptions in the spectrum and is expected to be found around 1650-1690 cm⁻¹. nih.govresearchgate.net The N-H bending vibration, or Amide II band, typically occurs in the 1570-1600 cm⁻¹ region. researchgate.netresearchgate.net Furthermore, the presence of the carbon-carbon double bond (C=C) would be indicated by a stretching absorption around 1600-1650 cm⁻¹. The spectrum would also contain bands corresponding to aromatic C-H and C=C stretching, as well as a C-Cl stretching vibration, typically found in the fingerprint region below 800 cm⁻¹.
Interactive Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Amide N-H | Stretch | 3230 - 3300 |
| Amide C=O (Amide I) | Stretch | 1650 - 1690 |
| Amide N-H (Amide II) | Bend | 1570 - 1600 |
| Vinyl C=C | Stretch | 1600 - 1650 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| C-Cl | Stretch | < 800 |
Crystallographic Analysis for Definitive Stereochemical Assignment of Prop-2-enamide Analogs
X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.orgnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of a prop-2-enamide analog, it is possible to generate a precise three-dimensional map of electron density. wikipedia.org
This analysis provides unambiguous confirmation of the molecular connectivity and conformation. For a compound like this compound, crystallographic analysis would confirm the planarity of the amide group and the phenyl ring, and determine the precise bond lengths and angles within the molecule. researchgate.netscielo.org.za For instance, crystallographic studies on similar N-aryl amides have detailed the dihedral angles between the aromatic ring and the amide plane. researchgate.net
Furthermore, X-ray crystallography reveals the packing of molecules in the crystal lattice and identifies intermolecular interactions, such as hydrogen bonding. nih.govresearchgate.net In the case of N-aryl amides, intermolecular hydrogen bonds between the amide N-H group of one molecule and the carbonyl oxygen of a neighboring molecule are common and play a crucial role in the solid-state structure. mdpi.com This technique provides the ultimate proof of structure, confirming stereochemistry and conformational preferences that cannot be definitively determined by spectroscopic methods alone. nih.gov
Computational Chemistry and Molecular Modeling of 2 Chloro N 4 Chlorophenyl Prop 2 Enamide and Its Analogs
Ligand-Based and Structure-Related Protocols for Chemocentric Analysis of Prop-2-enamides
Ligand-based and structure-related computational protocols have been instrumental in the systematic analysis of prop-2-enamide derivatives, particularly halogenated N-arylprop-2-enamides. These methods leverage the chemical information of the compounds to predict their biological activities and to understand the key structural features responsible for their effects.
Hybrid Structure-Activity Relationship (SAR) Protocols and CoMSA Approaches
Hybrid Structure-Activity Relationship (SAR) protocols combine multiple computational techniques to create a comprehensive understanding of how a compound's chemical structure relates to its biological activity. For a series of chlorinated N-arylcinnamamides, which are analogs of 2-chloro-N-(4-chlorophenyl)prop-2-enamide, a hybrid SAR protocol was employed to map their properties. This approach integrates various computational methods to build a robust predictive model.
A key component of this hybrid approach is the use of Comparative Molecular Surface Analysis (CoMSA), a 3D-QSAR (Quantitative Structure-Activity Relationship) technique. CoMSA models the steric and electrostatic fields around a molecule to predict its activity. In the study of chlorinated N-arylcinnamamides, CoMSA was compared with the more traditional Comparative Molecular Field Analysis (CoMFA). The results indicated that for the inhibitory potency of these compounds, CoMSA performed comparably to CoMFA, with a notable outcome in cross-validation (qcv2) and test set (qtest2) analyses (CoMSA: 0.68/0.60 vs. CoMFA: 0.62/0.60). nih.gov For the entire set of analyzed molecules, both 3D methods performed similarly, with CoMFA showing a qcv2 of 0.73 and CoMSA a qcv2 of 0.76. nih.gov
The robustness and predictive power of these models were further validated through external validation, where the dataset was split into training and test subsets. This is a crucial step to avoid the "Kubinyi paradox," which observes that there is not always a correlation between good retrospective performance and good prospective performance. nih.gov
Similarity Assessment Methodologies for Halogenated N-Arylprop-2-enamides
Similarity assessment is a fundamental aspect of ligand-based drug design, used to compare new compounds with known active molecules. For halogenated N-arylprop-2-enamides, SAR-mediated similarity assessment has been conducted using collaborative or hybrid ligand-based and structure-related protocols. nih.govnih.gov This involves analyzing the physicochemical properties and structural features of the compounds to group them based on similarity.
In a study of 4-chlorocinnamanilides and 3,4-dichlorocinnamanilides, a dendrogram was generated based on descriptor-based space to visualize the similarity between the molecules. nih.gov This hierarchical clustering was color-coded with biological and lipophilic data, providing a clear visual representation of the structure-activity landscape. nih.gov The analysis revealed distinct clusters of compounds with similar activity profiles. nih.gov Furthermore, a 'pseudo-consensus' 3D pharmacophore map was generated, which provides an 'averaged' selection-driven interaction pattern for these compounds. nih.gov
Molecular Docking Studies for Elucidating Protein-Ligand Interactions of Prop-2-enamide Derivatives
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode of a ligand to a protein of interest, providing insights into the molecular basis of their interaction.
Prediction of Binding Modes with Potential Biological Targets (e.g., Arginase Inhibition)
Molecular docking studies have been employed to investigate the binding modes of the most potent antiplasmodial N-arylcinnamamides with the enzyme arginase. nih.govnih.gov Arginase is a binuclear manganese metalloenzyme that plays a role in the urea (B33335) cycle and has been identified as a potential drug target. biointerfaceresearch.com
The docking analysis of potent N-arylcinnamamide-based arginase inhibitors revealed that the (di)chlorinated aromatic C-phenyl rings of these compounds orient towards the binuclear manganese cluster in the enzyme's active site in energetically favorable poses. nih.govnih.gov This orientation is crucial for the inhibitory activity of these compounds. Additionally, the study highlighted the importance of water-mediated hydrogen bonds formed via the carbonyl function of the N-arylcinnamamides. The fluorine substituent, either alone or as part of a trifluoromethyl group on the N-phenyl ring, was also found to play a key role in forming halogen bonds, further stabilizing the ligand-protein complex. nih.govnih.gov
The most active compounds from this series of N-arylcinnamamides are detailed in the table below:
| Compound | IC50 (µM) |
| (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(3,4-dichlorophenyl)prop-2-en-amide | 1.6 |
| (2E)-3-(3,4-dichlorophenyl)-N-(3,5-difluorophenyl)prop-2-enamide | 1.8 |
| (2E)-3-(3,4-dichlorophenyl)-N-(2,4-difluorophenyl)prop-2-enamide | 1.9 |
| (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide | 2.5 |
This interactive data table provides the half maximal inhibitory concentration (IC50) values for the most potent N-arylcinnamamide analogs.
Computational Investigations of Interactions with Estrogen Receptors
Information regarding the computational investigations of interactions between this compound or its direct analogs and estrogen receptors is not available in the provided search results.
Docking Analysis with SALL4 as a Cancer Target
Information regarding the docking analysis of this compound or its direct analogs with SALL4 as a cancer target is not available in the provided search results.
Computational Prediction of Physicochemical Parameters Relevant to Biological Activity
The biological activity of a molecule is intricately linked to its physicochemical properties. These properties govern how a compound is absorbed, distributed, metabolized, and excreted (ADME), as well as how it interacts with its biological target. Computational chemistry provides a powerful toolkit to predict these parameters, offering insights that can guide the synthesis and selection of compounds with desired biological profiles.
Quantitative Prediction of Lipophilicity for N-Arylprop-2-enamides
Lipophilicity, the measure of a compound's ability to dissolve in fats, oils, and other non-polar solvents, is a critical determinant of its pharmacokinetic and pharmacodynamic behavior. For a drug to be effective, it often needs to pass through biological membranes, which are lipid-based. Quantitative Structure-Activity Relationship (QSAR) studies frequently employ lipophilicity as a key descriptor.
In the case of N-arylprop-2-enamides and their analogs, such as the closely related N-(substituted phenyl)-2-chloroacetamides, computational methods are used to predict their lipophilicity, typically expressed as the logarithm of the partition coefficient (logP). Various software platforms, including Molinspiration and SwissADME, utilize fragment-based or atom-based approaches to calculate these values. These predictions are invaluable in the early stages of drug development.
A study on a series of twelve N-(substituted phenyl)-2-chloroacetamides, including the structurally analogous N-(4-chlorophenyl)-2-chloroacetamide, highlights the utility of these predictive models. The calculated logP (clogP) values for these compounds, obtained from different computational tools, demonstrate how substituents on the phenyl ring influence lipophilicity. For instance, the introduction of halogen atoms, such as chlorine, tends to increase the lipophilicity of the molecule. This increased lipophilicity is often correlated with enhanced ability to cross cell membranes.
Below is a table showcasing the computationally predicted lipophilicity (miLogP) for a series of N-(substituted phenyl)-2-chloroacetamide analogs, which serve as a model for understanding the lipophilicity of N-arylprop-2-enamides.
| Compound | Substituent (R) | Predicted Lipophilicity (miLogP) |
| N-phenyl-2-chloroacetamide | H | 1.89 |
| N-(4-methylphenyl)-2-chloroacetamide | 4-CH₃ | 2.36 |
| N-(4-methoxyphenyl)-2-chloroacetamide | 4-OCH₃ | 1.96 |
| N-(4-chlorophenyl)-2-chloroacetamide | 4-Cl | 2.59 |
| N-(4-bromophenyl)-2-chloroacetamide | 4-Br | 2.73 |
| N-(4-fluorophenyl)-2-chloroacetamide | 4-F | 2.08 |
| N-(4-iodophenyl)-2-chloroacetamide | 4-I | 3.09 |
| N-(4-acetylphenyl)-2-chloroacetamide | 4-COCH₃ | 1.57 |
| N-(4-hydroxyphenyl)-2-chloroacetamide | 4-OH | 1.34 |
| N-(3-cyanophenyl)-2-chloroacetamide | 3-CN | 1.54 |
| N-(4-cyanophenyl)-2-chloroacetamide | 4-CN | 1.54 |
| N-(3-bromophenyl)-2-chloroacetamide | 3-Br | 2.73 |
Data sourced from cheminformatics prediction models.
Correlation of Electronic Parameters with Observed Biological Activities
The electronic properties of a molecule, specifically the distribution of electrons, play a fundamental role in its interactions with biological targets. The ability of a substituent to donate or withdraw electrons can alter the reactivity and binding affinity of the entire molecule. The Hammett constant (σ) is a widely used parameter in QSAR studies to quantify these electronic effects. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.
In the context of N-arylprop-2-enamides and their analogs, the electronic nature of the substituents on the N-aryl ring can significantly impact their biological activity. For example, in a series of N-(substituted phenyl)-2-chloroacetamides, their antimicrobial activity against various bacterial strains, including Staphylococcus aureus, has been evaluated. By correlating the observed biological activity, often expressed as the minimum inhibitory concentration (MIC), with the Hammett constants of the substituents, researchers can develop QSAR models that predict the activity of new, unsynthesized compounds.
The following table presents the Hammett substituent constants (σp for para-substituents and σm for meta-substituents) for the substituents in the aforementioned series of N-(substituted phenyl)-2-chloroacetamides, alongside their observed antimicrobial activity against S. aureus. A lower MIC value indicates higher antimicrobial activity.
| Compound | Substituent (R) | Hammett Constant (σ) | Antimicrobial Activity (MIC against S. aureus in μg/mL) |
| N-phenyl-2-chloroacetamide | H | 0.00 | 250 |
| N-(4-methylphenyl)-2-chloroacetamide | 4-CH₃ | -0.17 | 500 |
| N-(4-methoxyphenyl)-2-chloroacetamide | 4-OCH₃ | -0.27 | 500 |
| N-(4-chlorophenyl)-2-chloroacetamide | 4-Cl | 0.23 | 125 |
| N-(4-bromophenyl)-2-chloroacetamide | 4-Br | 0.23 | 125 |
| N-(4-fluorophenyl)-2-chloroacetamide | 4-F | 0.06 | 125 |
| N-(4-iodophenyl)-2-chloroacetamide | 4-I | 0.18 | 125 |
| N-(4-acetylphenyl)-2-chloroacetamide | 4-COCH₃ | 0.50 | 500 |
| N-(4-hydroxyphenyl)-2-chloroacetamide | 4-OH | -0.37 | >500 |
| N-(3-cyanophenyl)-2-chloroacetamide | 3-CN | 0.56 | 250 |
| N-(4-cyanophenyl)-2-chloroacetamide | 4-CN | 0.66 | 500 |
| N-(3-bromophenyl)-2-chloroacetamide | 3-Br | 0.39 | 125 |
Biological activity data sourced from Bogdanović et al. (2021). Hammett constants are standard literature values.
The correlation between these electronic parameters and biological activity provides a rational basis for the design of new analogs. By selecting substituents with appropriate Hammett constants, it is possible to fine-tune the electronic properties of the molecule to optimize its interaction with the biological target and thereby enhance its therapeutic potential.
Structure Activity Relationship Sar Studies in N Arylprop 2 Enamide Derivatives, Including 2 Chloro N 4 Chlorophenyl Prop 2 Enamide Analogs
Impact of Substituent Variations on the Prop-2-enamide Scaffold and Aryl Rings on Biological Potency
The presence, position, and nature of halogen substituents on the anilide phenyl rings of N-arylprop-2-enamide derivatives significantly modulate their biological potency. Research has shown that halogenation can lead to enhanced activity, with the specific halogen and its location being key determinants.
In a series of N-arylcinnamamides, it was observed that dichlorinated derivatives generally exhibited a broader range of antiplasmodial activity compared to their monochlorinated counterparts. mdpi.com Specifically, (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(3,4-dichlorophenyl)prop-2-en-amide was identified as a highly effective agent. mdpi.com The docking studies of these compounds suggested that the chlorinated aromatic rings orient themselves towards the binuclear manganese cluster in the active site of the target enzyme, arginase. mdpi.com Furthermore, fluorine substituents on the N-phenyl ring appear to be important in forming halogen bonds. mdpi.com
Compounds with a greater number of chlorine atoms have demonstrated the highest insecticidal, fungicidal, and herbicidal activities. biointerfaceresearch.com For instance, N,N'-(Cyclohexa-2-en-1,4-diylidene)-diarylsulfonamides have been reported as effective insecticides. biointerfaceresearch.com In terms of fungicidal activity, compounds with a 4-oxocyclohexa-2,5-en-1-ylidene structure, such as N-(3,5-Dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)-4-methylbenzene-1-sulfonamide, have shown notable efficacy. biointerfaceresearch.com
The following table summarizes the antiplasmodial activity of selected chlorinated N-arylcinnamamides.
| Compound | Substitution Pattern | IC50 (µM) |
| (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(3,4-dichlorophenyl)prop-2-en-amide | 3,4-dichloro on C-phenyl ring, 3,5-bis(trifluoromethyl) on N-phenyl ring | 1.6 |
| Other active derivatives | Various di- and mono-chlorinated patterns | 1.8 - 4.6 |
The steric and electronic characteristics of substituents on the N-arylprop-2-enamide scaffold are crucial in determining the biological activity of these compounds. The size, shape, and electron-donating or electron-withdrawing nature of these substituents can influence how the molecule interacts with its biological target.
Studies on prop-2-eneamido derivatives have indicated that electron-withdrawing groups, hydrogen bond donors, and both negative/positive ionic and hydrophobic groups can influence anticonvulsant activity. nih.gov The presence of strongly electron-withdrawing acyl units has been shown to encourage the denitrosative pathway in N-nitrosoamides. nih.gov Conversely, another study suggested that less electronegative substituents might be favorable for certain activities, highlighting the nuanced role of electronic properties. nih.gov
Steric hindrance also plays a significant role. For example, the steric bulk of an N-heterocyclic carbene ligand was found to dictate the reactivity and formation of gold(III) complexes. mdpi.com In the context of N-alkyl arylsulphonamides, increased steric hindrance from larger alkyl groups can prevent cyclization and facilitate rearrangement reactions. nih.gov The steric properties of substituents were found to be a major factor influencing the antiviral activity of certain compounds. ubaya.ac.id
The interplay between steric and electronic effects is complex and often target-dependent. For instance, in one study, the steric contributions (42.6%) were found to be more significant than electrostatic (12.7%), H-bond donor (16.7%), and H-bond acceptor (28.0%) contributions for a particular biological activity. nih.gov
A comparative analysis of mono- and di-substituted N-arylcinnamamides reveals important trends in their biological activity. Generally, di-substituted compounds tend to exhibit different and often more potent activities than their mono-substituted counterparts.
In a study on antiplasmodial agents, a series of seventeen 4-chlorocinnamanilides (mono-substituted) and seventeen 3,4-dichlorocinnamanilides (di-substituted) were compared. mdpi.com The 3,4-dichlorocinnamanilides demonstrated a broader spectrum of activity. mdpi.com This suggests that the increased substitution on the cinnamoyl phenyl ring can enhance the compound's interaction with its target.
The table below provides a general comparison of the activity range for mono- and di-chlorinated N-arylcinnamamides.
| Compound Series | Substitution Type | General Activity Profile |
| 4-chlorocinnamanilides | Mono-substituted | Active, but with a narrower range |
| 3,4-dichlorocinnamanilides | Di-substituted | Broader range of antiplasmodial activity |
It is important to note that while these general trends are observed, the specific biological activity is highly dependent on the nature and position of the substituents, as well as the biological target being investigated.
Quantitative Structure-Activity Relationships (QSAR) for Chlorinated N-Arylprop-2-enamides
Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of compounds with their biological activity. For chlorinated N-arylprop-2-enamides, QSAR helps in understanding the physicochemical properties that drive their efficacy.
Lipophilicity, often expressed as log P (the logarithm of the partition coefficient between n-octanol and water), is a critical parameter in QSAR studies as it influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. nih.govijcce.ac.ir For N-arylprop-2-enamide derivatives, a clear correlation between lipophilicity and various biological activities has been established.
In a study of chlorinated N-arylcinnamamides, a good correlation was found between the experimentally determined lipophilicity (logk) and the calculated lipophilicity (clogP). mdpi.comresearchgate.net This correlation is significant as it allows for the prediction of a compound's behavior in biological systems based on its chemical structure. The lipophilicity of these compounds was found to be a key factor in their antiplasmodial activity. mdpi.com
The general trend observed is that an increase in lipophilicity, often achieved through halogenation, can lead to enhanced biological activity. For instance, bromo-substituted derivatives in one study were found to be the most lipophilic and showed corresponding trends in activity. nih.gov However, this relationship is not always linear, and an optimal lipophilicity range often exists for maximum efficacy.
The table below illustrates the relationship between lipophilicity and antiplasmodial activity for a set of N-arylcinnamamides.
| Lipophilicity Parameter | Correlation with Biological Activity |
| Experimental logk | Good correlation with estimated clogP |
| clogP | Correlates with antiplasmodial IC50 values |
While less commonly studied than lipophilicity, surface tension is another physicochemical property that can influence biological efficacy. It plays a role in how a molecule interacts at interfaces, which can be relevant for its transport across biological membranes and its interaction with protein surfaces.
Surface tension effects are particularly important in the context of nucleation and growth of biological assemblies. nih.govnih.gov The formation of molecular aggregates can be influenced by the surface tension of the surrounding medium and the properties of the molecules themselves. While direct QSAR studies correlating surface tension with the activity of N-arylprop-2-enamides are not extensively documented, the principles suggest that this parameter could be relevant. For instance, the ability of a compound to modulate surface tension could affect its interaction with cell membranes or its aggregation state in solution, thereby influencing its bioavailability and target engagement. nih.gov
Further research is needed to establish a direct quantitative relationship between the surface tension properties of chlorinated N-arylprop-2-enamides and their specific biological activities.
Identification and Validation of Key Pharmacophores Determining Biological Effects of Prop-2-enamide Analogs
The biological effects of N-arylprop-2-enamide derivatives, including analogs of 2-chloro-N-(4-chlorophenyl)prop-2-enamide, are intrinsically linked to their molecular architecture. Through systematic Structure-Activity Relationship (SAR) studies, researchers have identified key pharmacophoric features that govern their anticonvulsant and cytotoxic activities. A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is necessary for it to interact with a specific biological target and elicit a response.
Defining Pharmacophoric Elements for Anticonvulsant Activity within N-Cinnamoyl Aminoalkanols
Investigations into N-cinnamoyl aminoalkanol derivatives have elucidated a well-defined pharmacophore for anticonvulsant activity. uken.krakow.plresearchgate.net The essential components include a hydrophobic aromatic ring, a hydrogen bond donor/acceptor region (amide group), and another hydrogen bond acceptor (hydroxyl group). nih.gov The spatial relationship between these elements is crucial for efficacy.
SAR studies on a series of (E)-N-cinnamoyl aminoalkanol derivatives have revealed specific structural modifications that enhance anticonvulsant properties. A key finding is that substitution on the phenyl ring significantly modulates activity. The presence of a chlorine atom at the para position (4-position) or a methyl group at the ortho position (2-position) of the phenyl ring was found to be beneficial for anticonvulsant activity. nih.gov Conversely, a methyl group at the para position was shown to decrease activity. nih.gov
The aminoalkanol portion of the molecule also plays a critical role. The distances between the key functional groups are a determining factor in the molecule's ability to interact with its target. In one active compound, the measured distances in its crystal structure were approximately 7.99 Å from the phenyl ring to the hydroxyl group, 5.73 Å from the phenyl ring to the amide group, and 3.11 Å from the amide group to the hydroxyl group. nih.gov
Several compounds have been identified as particularly potent based on these structural insights. For instance, S-(2E)-N-(1-hydroxypropan-2-yl)-3-(2-methylphenyl)prop-2-enamide, R,S-(2E)-3-(4-chlorophenyl)-N-(1-hydroxybutan-2-yl)prop-2-enamide, and R,S-(2E)-3-(4-chlorophenyl)-N-(2-hydroxypropyl)prop-2-enamide have demonstrated significant anticonvulsant potential in various animal seizure models. nih.govnih.gov
| Compound Name | Substituent on Phenyl Ring | Aminoalkanol Moiety | Activity (ED₅₀ mg/kg, mice, i.p.) nih.govnih.gov |
|---|---|---|---|
| S-(2E)-N-(1-hydroxypropan-2-yl)-3-(2-methylphenyl)prop-2-enamide | 2-Methyl | 1-hydroxypropan-2-yl | MES: 42.56, scPTZ: 58.38, 6-Hz: 42.27 |
| R,S-(2E)-3-(4-chlorophenyl)-N-(1-hydroxybutan-2-yl)prop-2-enamide | 4-Chloro | 1-hydroxybutan-2-yl | MES: 53.76, scPTZ: 90.31, 6-Hz: 92.86 |
| R,S-(2E)-3-(4-chlorophenyl)-N-(2-hydroxypropyl)prop-2-enamide | 4-Chloro | 2-hydroxypropyl | MES: 55.58, scPTZ: 102.15, 6-Hz: 51.27 |
Characterization of Structural Features Critical for Cytotoxicity (Anticancer) in Acrylonitrile (B1666552) Derivatives
The acrylonitrile scaffold is a prominent feature in a variety of compounds exhibiting significant cytotoxic activity against cancer cell lines. SAR studies have identified several structural characteristics that are critical for this anticancer effect. The mechanism of action for many of these derivatives involves the inhibition of tubulin polymerization, a process vital for cell division, leading to cell cycle arrest and apoptosis. mdpi.comresearchgate.net
For heteroaryl-acrylonitrile derivatives, the nature and substitution pattern of the heterocyclic rings are paramount. In a series of 2-(benzimidazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylonitrile analogs, it was found that placing methyl groups at the 5 and 6 positions of the benzimidazole (B57391) ring enhanced cytotoxic activity. nih.gov The replacement of the benzimidazole ring with a benzoxazole (B165842) moiety led to a substantial decrease in activity, highlighting the importance of the specific heterocyclic system. nih.gov Furthermore, the substituent on the second aromatic ring is also crucial; replacing a 5-nitrothiophene group with a pyridine (B92270) ring reduced cytotoxicity. nih.gov
In another class of dichlorophenylacrylonitriles, the terminal aromatic ring was found to be a key determinant of activity and selectivity. nih.gov Studies on indole-acrylonitrile derivatives revealed that specific substituents on the aromatic ring at position 3 of the acrylonitrile moiety, such as 4-methoxyphenyl, 4-(dimethylamino)phenyl, and 2-naphthyl, conferred notable anticancer activity. nih.gov
| Core Scaffold | Favorable Structural Features for Cytotoxicity | Unfavorable Structural Features | Proposed Mechanism |
|---|---|---|---|
| Benzimidazole Acrylonitriles | 5,6-dimethyl substitution on benzimidazole; 5-nitrothiophene group. nih.gov | Replacement of benzimidazole with benzoxazole; replacement of nitrothiophene with pyridine. nih.gov | Tubulin Polymerization Inhibition. mdpi.com |
| Indole Acrylonitriles | 4-methoxyphenyl, 4-(dimethylamino)phenyl, or 2-naphthyl group at position 3 of the acrylonitrile. nih.gov | Unsubstituted or other substitutions on the phenyl ring. | Interaction with ct-DNA; Caspase-9 activation. nih.gov |
| Dichlorophenylacrylonitriles | Specific substitutions on the terminal aromatic ring. nih.gov | Poor tolerance for various electron-withdrawing and donating moieties on the terminal ring. nih.gov | Aryl Hydrocarbon Receptor (AhR) pathway activation. nih.gov |
Biological Activity of N 4 Chlorophenyl Prop 2 Enamide Analogs: in Vitro Studies
Anticancer Activities (In Vitro Cell Line Studies) of N-Arylprop-2-enamides
N-arylprop-2-enamides, a class of compounds including 2-chloro-N-(4-chlorophenyl)prop-2-enamide, have been the subject of various in vitro studies to determine their potential as anticancer agents. These investigations have revealed that certain analogs exhibit significant antiproliferative properties against a range of human cancer cell lines.
Antiproliferative Properties Against Various Cancer Cell Lines
A number of N-arylprop-2-enamide derivatives have demonstrated cytotoxic effects across diverse cancer cell lines. For instance, a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides were synthesized and evaluated for their in vitro antiproliferative activity against a full panel of approximately 60 human tumor cell lines from nine different cancer types, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer. nih.gov Several of these compounds showed significant growth inhibition at micromolar and even submicromolar concentrations. nih.gov
Similarly, novel cyclic and non-cyclic N-aryl enamino amides have been synthesized and assessed for their cytotoxic activity against human gastric (AGS), liver (Hep-G2), and breast (MCF-7) cancer cell lines. nih.gov In these studies, dihydropyrimidinethione derivatives, a related class of compounds, exhibited notable cytotoxicity. nih.gov Another study on indole-aryl-amide derivatives also reported antiproliferative activity against a panel of tumor cell lines including HT29 (colon), HeLa (cervical), IGROV-1 (ovarian), MCF7 (breast), PC-3 (prostate), and Jurkat J6 (leukemia). mdpi.com
The antiproliferative activity of these compounds is often quantified by their IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Table 1: In Vitro Antiproliferative Activity of Selected N-Arylprop-2-enamide Analogs
Efficacy Against Specific Cancer Types (e.g., Breast Cancer, SALL4-expressing Cells)
The antiproliferative effects of N-arylprop-2-enamide analogs have been particularly noted in breast cancer cell lines. nih.govpreprints.org For example, the unacylated ghrelin analog, AZP-531, which shares some structural similarities, has been shown to inhibit the growth of MCF7 and MDA-MB-468 breast cancer cell lines. elifesciences.org Furthermore, certain indole derivatives have demonstrated potent activity against the MCF7 breast cancer cell line. mdpi.com
Spalt-Like Transcription Factor 4 (SALL4) is recognized as a critical factor in the self-renewal and pluripotency of stem cells and has been linked to the occurrence and metastasis of various cancers. nih.gov Its high expression in cancer cells and silence in most adult tissues make it an attractive therapeutic target. nih.gov SALL4 has been shown to modulate the stemness of breast cancer cells and is overexpressed in chemotherapy-resistant lung cancer cells. nih.gov While direct studies of this compound against SALL4-expressing cells are not detailed in the provided search results, the broader class of compounds' activity against cancer cell lines known to express SALL4, such as breast cancer, suggests a potential area for further investigation. SALL4's role in promoting a cancer stem-like cell phenotype and radioresistance has been noted in oral squamous cell carcinomas. nih.gov
Anti-Leishmanial Activity Against Leishmania mexicana Promastigotes
In addition to anticancer properties, related compounds have been evaluated for their activity against other pathogens. A study on 2-chloro-N-[4-(4-chlorophenyl)-2-thiazolyl]acetamide, a compound with a similar chloro-N-phenylacetamide substructure, demonstrated significant anti-leishmanial activity against Leishmania mexicana promastigotes. nih.govresearchgate.net This compound exhibited an IC50 value of 0.086 µM after 24 hours of interaction and was found to induce apoptosis in the parasites. nih.govresearchgate.net Other synthetic analogs of naturally occurring quinoline alkaloids have also shown effectiveness against intracellular promastigotes and amastigotes of Leishmania (Viannia) panamensis. plos.org
Antimicrobial Activities (In Vitro Assays) of Prop-2-enamide Derivatives
Prop-2-enamide derivatives have been investigated for their potential as antimicrobial agents, with studies demonstrating efficacy against a range of bacterial pathogens, including drug-resistant strains.
Activity Against Gram-Positive Bacteria, Including Methicillin-Resistant Staphylococcus aureus (MRSA)
Several studies have highlighted the antistaphylococcal activity of N-arylprop-2-enamide derivatives. A series of ring-substituted (2E)-3-(3,4-dichlorophenyl)-N-arylprop-2-enamides were tested against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) isolates. sciforum.net Notably, compounds with a trifluoromethyl moiety on the anilide ring, particularly in the para- and meta-positions, showed high antistaphylococcal effects, with minimum inhibitory concentrations (MICs) comparable to or lower than the reference antibiotic ciprofloxacin. sciforum.net
Another study investigated a series of nineteen novel ring-substituted N-arylcinnamanilides against S. aureus and two clinical isolates of MRSA. nih.gov (2E)-N-[3-Fluoro-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide demonstrated notable activity against MRSA isolates. nih.gov Furthermore, some N-arylcinnamamides, such as (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide and (2E)-3-phenyl-N-[3-(trifluoromethyl)phenyl]prop-2-enamide, have shown high activity against all tested staphylococcal strains. nih.gov
Table 2: In Vitro Antimicrobial Activity of Prop-2-enamide Derivatives Against S. aureus and MRSA
Efficacy Against Mycobacterial Strains (e.g., Mycobacterium smegmatis, M. marinum)
The antimicrobial spectrum of prop-2-enamide derivatives extends to mycobacteria. Certain 3,4-dichlorocinnamanilides have demonstrated high activity against the fast-growing Mycobacterium smegmatis and the slow-growing Mycobacterium marinum, which is used as a model organism for Mycobacterium tuberculosis. semanticscholar.org For instance, (2E)-N-[3,5-bis(Trifluoromethyl)phenyl]-3-(3,4-dichlorophenyl)prop-2-enamide and related compounds were among the most active in a tested series. semanticscholar.org
Other studies have also identified compounds with antimycobacterial properties. Some N-arylcinnamamides that were effective against staphylococcal strains also showed notable antitubercular activity against M. tuberculosis H37Ra. nih.gov Additionally, various natural and synthetic compounds are continuously being screened for their efficacy against mycobacterial species, with some flavonoids showing inhibitory effects against M. smegmatis. mdpi.com
Table 3: List of Compounds Mentioned
Antifungal Activity Against Trichophyton asteroides for Related Acylamides
While specific studies on the antifungal activity of this compound analogs against Trichophyton asteroides are not extensively documented, research into related structures provides insight into their potential antifungal properties. For instance, various N-arylbenzoquinaldinium derivatives have been evaluated for their efficacy against dermatophytes, a group of fungi that includes Trichophyton species.
Additionally, a series of optical 2-methyl-2,3-diol-5-pentyl-based cinnamamide (B152044) derivatives were synthesized and evaluated for their fungicidal activities. Cinnamamides, being structurally related to propenamides, offer a relevant comparison. Certain compounds within this series, particularly those with 2-chloro-4-trifluoromethyl aniline (B41778) and 2-(4-chlorophenyl) aniline moieties, demonstrated excellent in vivo fungicidal activity against Sclerotinia sclerotiorum and Pseudoperonspera cubensis nih.gov. While not tested against Trichophyton asteroides, these findings suggest that the N-arylpropenamide scaffold is a promising pharmacophore for antifungal drug discovery.
Further research has explored the antifungal potential of phloroglucinol derivatives against dermatophytes such as Trichophyton rubrum and Trichophyton mentagrophytes researchgate.net. These studies contribute to the broader understanding of molecular features that confer antifungal activity and may guide the future design of N-(4-chlorophenyl)prop-2-enamide analogs with specific activity against pathogenic fungi like Trichophyton asteroides.
Antibacterial Activity Against Specific Bacterial Species (e.g., Escherichia coli, Bacillus Subtilis)
The antibacterial potential of N-(4-chlorophenyl)prop-2-enamide analogs and related compounds has been investigated against both Gram-negative (Escherichia coli) and Gram-positive (Bacillus subtilis) bacteria.
In one study, a series of 2-chloro-N-{[(2-chlorophenyl)amino]sulfinyl}-N-phenylbenzamide derivatives were synthesized and screened for their in vitro antibacterial activity. The results indicated that some of these compounds exhibited moderate to high antimicrobial activity against E. coli, S. aureus, and P. aeruginosa jpionline.org.
Another study focused on dihydroxynaphtyl aryl ketones and their inhibitory effect on the in vitro polymerization of FtsZ, a key protein in bacterial cell division, in both E. coli and B. subtilis. One of the tested compounds showed a strong inhibitory effect on the growth of B. subtilis nih.gov.
Furthermore, research on fluorinated analogs of chloramphenicol and thiamphenicol, which share an amide linkage, demonstrated considerable in vitro activity against a broad spectrum of chloramphenicol-thiamphenicol-resistant Gram-negative bacteria, including strains of Escherichia coli nih.gov.
These studies, while not directly examining this compound, provide evidence that the substituted N-phenylamide scaffold is a viable starting point for the development of novel antibacterial agents.
| Compound Class | Bacterial Strain | Activity | Reference |
|---|---|---|---|
| 2-chloro-N-{[(2-chlorophenyl)amino]sulfinyl}-N-phenylbenzamide derivatives | Escherichia coli | Moderate to high | jpionline.org |
| 2-chloro-N-{[(2-chlorophenyl)amino]sulfinyl}-N-phenylbenzamide derivatives | Staphylococcus aureus | Moderate to high | jpionline.org |
| Dihydroxynaphtyl aryl ketones | Bacillus subtilis | Strong inhibitory effect | nih.gov |
| Fluorinated analogs of chloramphenicol | Escherichia coli (resistant strains) | Considerable in vitro activity | nih.gov |
Anti-Inflammatory Activities (In Vitro Biochemical and Cell-Based Models)
The anti-inflammatory properties of N-(4-chlorophenyl)prop-2-enamide analogs have been inferred from studies on structurally similar compounds that modulate key inflammatory pathways.
Research into phenylheptatriyne isolated from Coreopsis lanceolata flowers has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in microglial cells (BV2) and macrophages (RAW264.7) researchgate.net. Certain compounds from this study markedly inhibited the lipopolysaccharide (LPS)-induced production of these cytokines researchgate.net.
Studies on tannins, a class of polyphenols, have also shown their ability to block inflammatory mediators, including TNF-α and IL-6 nih.gov. Furthermore, some polyphenols can influence the balance between pro- and anti-inflammatory cytokines by increasing the release of IL-10 while inhibiting TNF-α and IL-1β nih.gov. While these compounds are structurally distinct from N-(4-chlorophenyl)prop-2-enamide, they highlight the potential for small molecules to modulate cytokine production.
| Compound Class | Cell Line | Cytokine(s) Inhibited | Reference |
|---|---|---|---|
| Phenylheptatriyne derivatives | BV2 microglia, RAW264.7 macrophages | IL-6, TNF-α | researchgate.net |
| Tannins (Ellagitannins) | Not specified | TNF-α, IL-6 | nih.gov |
| Polyphenols (general) | Macrophages | TNF-α, IL-1β, IL-6 | nih.gov |
The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, and its inhibition is a key target for anti-inflammatory drug development. Pretreatment with phenylheptatriyne derivatives has been shown to inhibit the activation of the NF-κB signaling pathway in both BV2 and RAW264.7 cells researchgate.net.
BAY 11-7082, an irreversible inhibitor of IκB-alpha phosphorylation, has been shown to inhibit constitutive NF-κB activity in leukemic cell lines nih.gov. This demonstrates that targeting the NF-κB pathway can be a viable strategy for modulating inflammatory responses.
Furthermore, andrographolide has been found to regulate the progression of cervical cancer by inhibiting NF-κB and COX-2 nih.gov. These findings, although in different contexts, underscore the therapeutic potential of NF-κB inhibitors. While direct evidence for N-(4-chlorophenyl)prop-2-enamide analogs is pending, the activity of related compounds suggests this is a promising area for future investigation.
Antiviral Activities (In Vitro Assays)
The potential of N-(4-chlorophenyl)prop-2-enamide analogs as antiviral agents has been explored through studies on related molecular structures.
While specific data on this compound is not available, research on structurally related compounds has shown promise. A series of 2-(benzyl(4-chlorophenyl)amino)-1-(piperazin-1-yl)ethanone derivatives were designed and evaluated as inhibitors of HIV-1 reverse transcriptase (RT). Several compounds in this series displayed significant to weak potency against the target, with the most active compounds inhibiting RT with IC50 values in the low micromolar range nih.gov.
In another study, novel HIV-1 protease inhibitors containing phenols or polyphenols as P2 ligands were designed. A number of these inhibitors exhibited very potent activity against multidrug-resistant HIV-1 variants mdpi.com.
Additionally, NBD (N-nitroso-N-benzyl-p-toluenesulfonamide) compounds have been evaluated for their antiviral activity against a panel of HIV-1 clinical isolates. One compound, NBD-14204, showed consistent antiviral activity with IC50 values in the sub-micromolar to low micromolar range nih.gov.
These examples, although involving different scaffolds, highlight the potential for N-aryl amide-containing molecules to exhibit anti-HIV-1 activity, suggesting that N-(4-chlorophenyl)prop-2-enamide analogs may be worthy of investigation in this therapeutic area.
| Compound Class | Target | Activity (IC50) | Reference |
|---|---|---|---|
| 2-(benzyl(4-chlorophenyl)amino)-1-(piperazin-1-yl)ethanone derivatives | HIV-1 RT | 12.26 - 14.18 µM | nih.gov |
| NBD-14204 | HIV-1 (clinical isolates) | 0.24 - 0.9 µM | nih.gov |
Antimalarial Activities (In Vitro Parasite Culture Studies)
Inhibitory Effects on Plasmodium falciparum Growth
Analogs featuring the N-aryl amide structure have demonstrated notable efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria in humans. In vitro studies are crucial for the initial screening of compounds, providing data on their intrinsic activity against the parasite.
Research into novel arylamidine derivatives, which share structural similarities with N-aryl amides, has identified compounds with significant antimalarial potential. For instance, the arylamidine T-2307 was tested against two distinct strains of P. falciparum, FCR-3 and K-1. The compound showed potent inhibitory effects on both strains, as detailed in the table below.
Table 1: In Vitro Antimalarial Activity of T-2307 against P. falciparum Strains
| Compound | P. falciparum Strain | IC50 (µM) | Reference |
|---|---|---|---|
| T-2307 | FCR-3 | 0.47 | nih.gov |
| T-2307 | K-1 | 0.17 | nih.gov |
The 50% inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit parasite growth by half. The low micromolar values for T-2307 suggest a high level of activity. nih.gov Similarly, studies on other N-substituted compounds, such as chlorophenyloxyalkoxy N-substituted diamino-dihydrotriazines, also revealed potent antimalarial action, with most analogs exhibiting IC50 values below 1.0 ng/mL against various P. falciparum strains. nih.gov These findings underscore the potential of the broader class of N-aryl compounds as a source for new antimalarial agents.
Anticonvulsant Activities (In Vitro Biochemical Interactions)
Influence on GABAergic Transmission and GABA-A Receptor Affinity
The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter network in the brain, and enhancing its function is a key mechanism for many anticonvulsant drugs. Analogs containing the p-chlorophenyl amide structure have been investigated for their potential to modulate this system.
A study on a homologous series of p-chlorophenyl alcohol amides revealed significant anticonvulsant activity in seizures provoked by pentylenetetrazol. nih.gov The research suggests that these compounds may act as GABA-B receptor antagonists. nih.gov Specifically, the anticonvulsant effects of (+/-)-3-hydroxy-3-(4'-chlorophenyl)pentanamide were antagonized by DL-baclofen, a known GABA-B agonist, supporting the hypothesis of interaction with the GABAergic system. nih.gov The presence of a chlorine atom in the para position of the phenyl ring was found to increase both the potency and the duration of the anticonvulsant effect. nih.gov
While direct binding affinity studies for this compound on GABA-A receptors are not detailed, the activity of these analogs points towards a potential mechanism involving the modulation of GABAergic transmission. GABA transporters (GATs) are another critical component of this system, responsible for regulating GABA levels in the synaptic cleft. acs.org Research on novel nipecotic acid derivatives that inhibit GABA uptake through non-GAT-1 transporters has shown anticonvulsant effects, highlighting that various targets within the GABAergic system can be modulated to achieve seizure protection. nih.gov
Antioxidant Properties (In Vitro Cellular Studies)
Mechanisms of Reducing Oxidative Stress in Cellular Systems
While the core structure of acrylamide (B121943) is often associated with inducing oxidative stress, certain N-arylpropenamide analogs have been explored for their potential antioxidant activities. nih.govnih.gov The antioxidant capacity of a compound is its ability to neutralize reactive oxygen species (ROS), thereby reducing cellular damage.
Studies on related chemical structures, such as hydroxy 4-phenyl coumarins, have demonstrated that the number and position of hydroxyl groups on the phenyl ring are critical for antioxidant activity. nih.gov In vitro chemical tests like DPPH, ABTS, FRAP, and CUPRAC assays confirmed that compounds with specific hydroxylation patterns, such as 7,8-dihydroxy-4-phenyl coumarin, possess good antioxidant capabilities. nih.gov Similarly, research on other thiazol-4(5H)-one analogs showed that compounds with a catechol (3,4-dihydroxyphenyl) structure exhibited strong ROS-scavenging capacity. mdpi.com
The proposed mechanisms for these antioxidant effects often involve Hydrogen Atom Transfer (HAT) or Single-Electron Transfer followed by Proton Transfer (SET-PT). nih.gov Although direct studies on the antioxidant properties of this compound are limited, the findings for structurally similar compounds suggest that the N-(4-chlorophenyl) moiety, if appropriately substituted (e.g., with hydroxyl groups), could contribute to reducing oxidative stress in cellular systems. However, it is important to note that acrylamide itself has been shown to increase ROS and induce oxidative damage in cell lines like Caco-2. nih.gov
Mechanistic Insights into the Biological Actions of N Arylprop 2 Enamide Analogs, with Relevance to 2 Chloro N 4 Chlorophenyl Prop 2 Enamide
Molecular Target Identification and Validation (In Vitro)
The in vitro evaluation of N-arylprop-2-enamide analogs, including compounds structurally related to 2-chloro-N-(4-chlorophenyl)prop-2-enamide, has revealed several potential mechanisms underlying their biological activities. These studies focus on identifying and validating molecular targets through a variety of assays, shedding light on their effects on apoptosis, cell cycle progression, and specific enzyme inhibition.
Induction of Apoptosis via Caspase Activation
Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its induction is a key strategy for anticancer agents. The core machinery of apoptosis involves a family of cysteine proteases known as caspases. mdpi.com These enzymes exist as inactive zymogens and are activated in a cascade following a pro-apoptotic stimulus. mdpi.comnih.gov Initiator caspases (e.g., caspase-8, caspase-9) are activated first and in turn activate executioner caspases (e.g., caspase-3, caspase-7), which carry out the systematic dismantling of the cell. mdpi.com
Research into compounds structurally analogous to the N-arylprop-2-enamide framework has demonstrated pro-apoptotic potential. For instance, studies on N-(4-chlorophenyl)-2-(4-(3,4,5-trimethoxybenzyloxy)benzoyl)-hydrazinecarbothioamide, a triazole precursor sharing the N-(4-chlorophenyl) moiety, have shown an ability to induce apoptosis in the MCF-7 breast cancer cell line. nih.gov The mechanism was found to involve the intrinsic pathway of apoptosis, which is characterized by the activation of caspase-9, followed by the activation of executioner caspases-3 and -7. nih.gov Western blot analysis confirmed the up-regulation of these caspases, providing evidence for the compound's role in initiating the caspase cascade. nih.gov
Table 1: Cytotoxicity of a Triazole Precursor in Breast Cancer Cell Lines
| Cell Line | Compound | IC50 Value (µM) after 48h |
| MCF-7 | N-(4-chlorophenyl)-2-(4-(3,4,5-trimethoxybenzyloxy)benzoyl)-hydrazinecarbothioamide | 33.75 ± 1.20 |
| MDA-MB-231 | N-(4-chlorophenyl)-2-(4-(3,4,5-trimethoxybenzyloxy)benzoyl)-hydrazinecarbothioamide | 178.92 ± 12.51 |
This table is interactive. You can sort and filter the data.
Inhibition of Cell Cycle Progression
The cell cycle is a tightly regulated process that governs cell proliferation. Deregulation of this cycle is a hallmark of cancer, making it a prime target for therapeutic intervention. nih.gov Chemical inhibitors can arrest the cell cycle at specific checkpoints, preventing cancer cells from dividing. nih.gov
In conjunction with its apoptosis-inducing activity, the triazole precursor N-(4-chlorophenyl)-2-(4-(3,4,5-trimethoxybenzyloxy)benzoyl)-hydrazinecarbothioamide was also found to inhibit cell cycle progression. nih.gov Analysis of the MCF-7 breast cancer cell line following treatment with this compound revealed that it arrests cell proliferation at the G1 phase. nih.gov This G1 arrest prevents cells from entering the S phase, where DNA replication occurs, thereby halting their division.
Direct and Indirect Modulation of NF-κB Signaling
Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates a wide array of genes involved in inflammation, immunity, cell survival, and proliferation. nih.gov The NF-κB signaling pathway is a key component of the host immune response, and its aberrant regulation is linked to various diseases, including cancer and chronic inflammatory conditions. nih.govnih.gov The canonical pathway involves the activation of receptor families like TLRs and TNFR, leading to a cascade that culminates in the translocation of NF-κB dimers to the nucleus to activate target gene expression. nih.gov The modulation of this pathway, either through direct inhibition of NF-κB components or indirect interference with upstream activators, is a significant area of therapeutic research. nih.govnih.gov
Currently, specific research findings directly linking this compound or its close N-arylprop-2-enamide analogs to the modulation of NF-κB signaling pathways are not available in the reviewed literature.
Inhibition of the SALL4-NuRD Complex
SALL4 is a zinc finger transcription factor that is essential for embryonic development and is often re-expressed in various cancers. researchgate.net It plays a critical role by interacting with the Nucleosome Remodeling and Deacetylase (NuRD) complex. researchgate.netnih.gov The SALL4-NuRD axis functions to repress the expression of specific target genes by modifying chromatin structure, leading to gene silencing. researchgate.netnih.gov This interaction is crucial for controlling cell fate and differentiation. nih.govnih.gov Given its role in maintaining pluripotency and its overexpression in malignancies, the SALL4-NuRD complex is considered a potential therapeutic target. researchgate.net
There is currently no information available from the reviewed scientific literature detailing the investigation of this compound or its analogs as inhibitors of the SALL4-NuRD complex.
Investigation of Enzyme Inhibition and Receptor Binding Profiles
The biological activity of small molecules is often determined by their ability to bind to and inhibit specific enzymes or receptors. Benzamide derivatives, which are structurally related to propenamides, have been investigated for their enzyme-inhibiting properties. A series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized and evaluated as potential antidiabetic agents through their inhibition of α-glucosidase and α-amylase. nih.gov Molecular docking studies indicated that these compounds interact with active site residues of the enzymes through hydrogen bonding and hydrophobic interactions. nih.gov The compound 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide was identified as a particularly potent inhibitor of both enzymes, showing significantly greater activity than the standard drug, acarbose. nih.gov
Table 2: In Vitro Inhibitory Activity of a Benzamide Derivative Against Digestive Enzymes
| Enzyme | Compound | IC50 Value (µM) | Standard Drug (Acarbose) IC50 (µM) |
| α-Glucosidase | 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide | 18.20 ± 0.14 | 78.40 ± 0.86 |
| α-Amylase | 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide | 13.10 ± 0.16 | 82.10 ± 0.94 |
This table is interactive. You can sort and filter the data.
Role of Arginase Inhibition in Antimalarial Activity
Malaria, caused by Plasmodium parasites, remains a major global health threat, necessitating the discovery of new therapeutic agents. nih.govnih.gov One potential target in the parasite's life cycle is the enzyme arginase. The malaria parasite increases arginase activity, which hydrolyzes L-arginine to L-ornithine and urea (B33335). nih.govresearchgate.net This depletion of host L-arginine, a condition known as hypoargininemia, is detrimental to the host's immune response and beneficial to the parasite. nih.govresearchgate.net
A series of chlorinated N-arylcinnamamides, which are N-arylprop-2-enamide analogs, have been synthesized and evaluated for their in vitro antiplasmodial activity against a chloroquine-sensitive strain of Plasmodium falciparum. nih.gov Several of these compounds demonstrated significant antimalarial efficacy. nih.govresearchgate.net Molecular docking studies suggest that these compounds may act as arginase inhibitors. The docking poses revealed that the chlorinated aromatic rings of the inhibitors orient toward the binuclear manganese cluster in the enzyme's active site, a key feature for catalysis. researchgate.net The most potent compound identified in the series was (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(3,4-dichlorophenyl)prop-2-en-amide, with an IC50 value of 1.6 µM. nih.gov
Table 3: Antiplasmodial Activity of Selected N-Arylcinnamamides
| Compound | P. falciparum IC50 (µM) |
| (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(3,4-dichlorophenyl)prop-2-en-amide | 1.6 |
| Chloroquine (Reference) | 0.021 |
This table is interactive. You can sort and filter the data.
Biochemical Pathways and Cellular Processes Modulated by Prop-2-enamide Structures
Regulation of Pro-Inflammatory Cytokine Secretion
N-Arylprop-2-enamide analogs, which share the core structure of this compound, have been investigated for their anti-inflammatory properties. A key aspect of this activity is their ability to modulate the secretion of pro-inflammatory cytokines. Cytokines are signaling proteins that are crucial in mediating inflammatory responses. The overproduction of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) is a hallmark of many inflammatory conditions.
Research has shown that certain N-arylcinnamamide derivatives can significantly attenuate the production of TNF-α. mdpi.comresearchgate.net The mechanism underlying this effect is often linked to the inhibition of the pro-inflammatory transcription factor NF-κB, which controls the expression of the TNF-α gene. mdpi.com In studies using lipopolysaccharide (LPS) to induce an inflammatory response in macrophage cell lines, specific analogs demonstrated a notable capacity to reduce TNF-α secretion. For instance, a derivative featuring 2-chloro and 5-trifluoromethyl substituents on the N-aryl ring showed a significant decrease in TNF-α levels. mdpi.com This suggests that the electronic properties conferred by these substituents are important for the observed bioactivity. Cinnamic acid and its derivatives are known for their anti-inflammatory properties, which include suppressing the over-expression of pro-inflammatory cytokines. mdpi.comjst.go.jp
The table below summarizes the inhibitory effects of selected N-arylcinnamamide derivatives on TNF-α secretion in PMA-differentiated THP1-Blue™ NF-κB cells stimulated with LPS. mdpi.com
Table 1: Effect of N-Arylcinnamamide Derivatives on TNF-α Secretion
| Compound ID | N-Aryl Ring Substituent (R) | Concentration | % Decrease in TNF-α | Statistical Significance (p-value) |
|---|---|---|---|---|
| 6 | 3-CF₃ | 2 µM | 10.4% | < 0.05 |
| 12 | 2,6-Br | 2 µM | 10.0% | < 0.05 |
| 17 | 2-Cl-5-CF₃ | 2 µM | 12.4% | < 0.01 |
Alterations in Cellular Phosphatidylserine (B164497) Exposure as an Indicator of Cell Death
A fundamental process in programmed cell death, or apoptosis, is the translocation of the phospholipid phosphatidylserine from the inner leaflet of the plasma membrane to the outer surface. mdpi.com In healthy cells, phosphatidylserine is kept on the cytosolic side. mpn.gov.rs Its exposure on the cell's exterior acts as a critical "eat-me" signal, enabling phagocytic cells to recognize and clear the dying cell without inducing an inflammatory response. mpn.gov.rs This externalization of phosphatidylserine is considered a hallmark of early apoptosis and can be detected using techniques like the Annexin V-FITC/PI assay. nih.gov
Studies on bioactive molecules with a prop-2-enamide core, such as cinnamic acid derivatives, have demonstrated their ability to induce apoptosis in various cell lines. nih.gov For example, a hybrid cinnamic acid derivative was shown to cause a significant increase in the percentage of apoptotic cells when tested against the MCF-7 breast cancer cell line. nih.gov Flow cytometry analysis revealed a substantial shift from a healthy cell population to early and late-stage apoptotic populations upon treatment with the compound. nih.gov This indicates that the compound effectively triggers the biochemical cascade leading to phosphatidylserine externalization and subsequent cell death.
The data below from an Annexin V-FITC/PI flow cytometry assay illustrates the effect of a novel cinnamic acid derivative on apoptosis induction in MCF-7 cells after a 24-hour exposure. nih.gov
Table 2: Apoptotic Effect of a Cinnamic Acid Derivative on MCF-7 Cells
| Cell Population | Untreated Control (%) | Treated with Compound 11 (%) |
|---|---|---|
| Normal (Annexin V-/PI-) | 98.28% | 59.97% |
| Early Apoptosis (Annexin V+/PI-) | 0.19% | 29.55% |
| Late Apoptosis (Annexin V+/PI+) | 0.41% | 7.93% |
| Necrosis (Annexin V-/PI+) | 1.12% | 3.55% |
General Mechanisms of Action Proposed for Cinnamamide (B152044) Derivatives
Role of Electron-Withdrawing Groups and Michael Acceptor Properties in Bioactivity
The biological activity of many cinnamamide and N-arylprop-2-enamide derivatives, including this compound, is intrinsically linked to their chemical structure. A key feature of this scaffold is the α,β-unsaturated carbonyl system, which functions as a Michael acceptor. nih.govresearchgate.netnih.gov This electrophilic site can readily undergo a conjugate addition reaction with biological nucleophiles, such as the thiol groups of cysteine residues within critical proteins and enzymes. nih.gov This covalent modification can alter the protein's function, leading to the interruption of cellular signaling pathways and ultimately resulting in a biological response, such as the inhibition of inflammation or the induction of apoptosis.
The reactivity of the Michael acceptor is significantly influenced by the electronic nature of the substituents on the aromatic rings. The presence of electron-withdrawing groups (EWGs), such as the chloro (–Cl) and trifluoromethyl (–CF₃) groups found in many bioactive analogs, is crucial. mdpi.comnih.gov These groups pull electron density away from the α,β-unsaturated system, increasing the partial positive charge on the β-carbon and making it more susceptible to nucleophilic attack. nih.gov This enhancement of the Michael acceptor's electrophilicity often correlates with increased biological potency. nih.gov
The position of the EWG on the phenyl ring also plays a role in its effectiveness, with the inductive effect being distance-dependent. nih.gov The potency order is often observed as ortho > meta > para, suggesting that substituents closer to the prop-2-enamide core have a stronger influence on the reactivity of the Michael acceptor. nih.gov This structure-activity relationship highlights how the strategic placement of EWGs can be used to fine-tune the bioactivity of N-arylprop-2-enamide analogs.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Tumor Necrosis Factor-alpha (TNF-α) |
| (2E)-N-(3-(Trifluoromethyl)phenyl)-3-phenylprop-2-enamide |
| (2E)-N-(2,6-Dibromophenyl)-3-phenylprop-2-enamide |
| (2E)-N-(2-Chloro-5-(trifluoromethyl)phenyl)-3-phenylprop-2-enamide |
| Phosphatidylserine |
| Annexin V |
| Propidium Iodide (PI) |
Development of Derivatives and Analogs of 2 Chloro N 4 Chlorophenyl Prop 2 Enamide in Ongoing Research
Synthesis and Biological Profiling of Novel Prop-2-enamide Structural Analogs
The core of current research lies in the systematic design, synthesis, and subsequent biological evaluation of new structural analogs based on the prop-2-enamide scaffold. These efforts are crucial for understanding the structure-activity relationships that govern the therapeutic potential of this class of compounds.
Design and Preparation of Variously Substituted Cinnamic Acid Amide Derivatives
The synthesis of derivatives often begins with cinnamic acid and its analogs, which serve as versatile precursors. nih.govresearchgate.netbeilstein-journals.org Various synthetic methodologies are employed to introduce a wide range of substituents onto the cinnamic acid backbone before its eventual amidation. beilstein-journals.org Common synthetic strategies include the Perkin or Knoevenagel-Doebner reactions to generate substituted cinnamic acids. researchgate.net These acids are then activated, often by converting them to acid chlorides or using coupling agents, to facilitate the formation of the amide bond with appropriately substituted anilines. beilstein-journals.org
Exploration of Diverse N-Aryl Substitutions and Their Impact on Activity
A significant area of investigation involves the modification of the N-aryl ring of the prop-2-enamide scaffold. rsc.org By introducing different substituents on this ring, researchers aim to fine-tune the compound's activity, selectivity, and pharmacokinetic properties. The nature and position of these substituents can have a profound effect on the molecule's biological activity.
For instance, studies on related acrylamide (B121943) analogues have shown that the introduction of a trifluoromethyl group can lead to highly potent inhibitors of specific kinases. nih.gov The electronic properties of the substituents on the N-aryl ring, whether they are electron-donating or electron-withdrawing, play a critical role in determining the compound's potency.
Lead Compound Identification and Optimization Strategies for Prop-2-enamide Scaffolds
The process of identifying and optimizing lead compounds is a critical phase in the development of new therapeutic agents from the prop-2-enamide scaffold. This involves a systematic approach to select and refine the most promising candidates.
Criteria for Identifying Hit Compounds with Desired Activity Profiles
The initial step in this process is the identification of "hit" compounds from a library of synthesized derivatives. A hit is a compound that demonstrates a desired biological activity in a screening assay and consistently shows this activity upon re-testing. oncodesign-services.comsigmaaldrich.com The criteria for identifying a high-quality hit compound are multifaceted and include:
Validated Structure and Purity: The chemical structure and purity of the compound must be confirmed. vipergen.com
Confirmed Target Activity: The compound must exhibit confirmed activity against the intended biological target. vipergen.com
Potency and Dose-Dependent Response: The interaction with the target should be potent and elicit a biological response that is dependent on the dose. vipergen.com
Favorable Characteristics: The compound should display desirable properties such as efficacy, selectivity, and a promising safety profile. vipergen.com
Potential for Optimization: The molecule should serve as a viable starting point for further chemical modifications to improve its physicochemical and ADME (absorption, distribution, metabolism, and excretion) properties. vipergen.com
Intellectual Property: The compound should ideally not be covered by existing patents. vipergen.com
The activity cutoff for a hit compound is a crucial consideration. While sub-micromolar activity is desirable, initial hits in the low to mid-micromolar range are often considered valuable starting points for optimization, as they may possess novel chemical scaffolds. nih.gov
Optimization Based on Established Structure-Activity Relationships
Once hit compounds are identified, the process of lead optimization begins. This phase focuses on refining the chemical structure of the hits to enhance their desirable properties, such as potency and selectivity, while minimizing any undesirable characteristics. upmbiomedicals.comdanaher.com This is guided by established structure-activity relationships (SAR), which describe how the chemical structure of a molecule relates to its biological activity. epa.gov
For the prop-2-enamide scaffold, SAR studies involve systematically modifying different parts of the molecule and observing the effect on its biological activity. researchgate.net For example, as noted in studies of related cinnamic acid amides, the introduction of specific substituents on the aromatic rings can significantly influence herbicidal activity. researchgate.net By analyzing these relationships, medicinal chemists can make informed decisions about which modifications are most likely to lead to a more potent and effective compound.
Application of Scaffold Hopping and Bioisosteric Replacement in Prop-2-enamide Research
To explore novel chemical space and improve the properties of lead compounds, researchers often employ advanced medicinal chemistry strategies such as scaffold hopping and bioisosteric replacement. nih.govresearchgate.netnih.gov
Scaffold hopping involves replacing the central core or "scaffold" of a molecule with a structurally different one while retaining the original's biological activity. nih.gov This technique can lead to the discovery of new classes of compounds with improved properties, such as enhanced synthetic accessibility or a more favorable intellectual property position.
Bioisosteric replacement , on the other hand, involves substituting a functional group within a molecule with another group that has similar physical or chemical properties, with the goal of maintaining or improving biological activity. researchgate.net This can be used to address issues such as metabolic instability or off-target effects. For instance, a carboxylic acid group might be replaced with a tetrazole ring to improve its pharmacokinetic profile.
In the context of 2-chloro-N-(4-chlorophenyl)prop-2-enamide research, these strategies could be applied to, for example, replace the prop-2-enamide core with a different chemical framework that maintains the key interactions with the biological target, or to replace the chloro substituents with other bioisosteric groups to modulate the compound's properties.
Future Perspectives and Emerging Research Avenues for Halogenated Prop 2 Enamides
Exploration of Novel Biological Targets and Undiscovered Therapeutic Indications for Prop-2-enamide Scaffolds
The N-arylprop-2-enamide scaffold is a versatile pharmacophore present in compounds with a wide array of biological activities. While initial research has identified certain areas of therapeutic potential, the full spectrum of their biological targets remains an active area of investigation. The strategic incorporation of halogens can significantly influence a compound's potency, selectivity, and metabolic stability, making these derivatives particularly valuable in the search for new medicines. nih.govmdpi.com
Halogenated N-arylprop-2-enamides represent a promising class of molecules that can serve as lead compounds for developing novel therapeutics. A lead compound is a chemical starting point that has some desired biological activity but may require modifications to improve its efficacy, selectivity, or pharmacokinetic properties. The sulphonamide moiety (–SO2NH2), for instance, is a well-established pharmacophore found in numerous clinically important drugs, and its inclusion in complex molecules can impart diverse biological properties. nih.gov Similarly, the benzamide structure is crucial in the management of conditions like type 2 diabetes. nih.gov
The introduction of halogen atoms into lead structures can have a profound impact on their biological activity. nih.gov For example, the simple addition of chlorine or bromine atoms to certain lead compounds has been shown to improve potency by several orders of magnitude. nih.gov This "magical" effect is a key strategy used by medicinal chemists to modulate off-target effects or solve metabolic issues. nih.gov N-arylacetamides and their derivatives are considered important intermediates in the synthesis of a wide range of medicinal and pharmaceutical compounds, underscoring their foundational role in drug discovery programs. researchgate.net The development of isoform-specific inhibitors, such as those targeting Phospholipase D (PLD) for cancer treatment, often begins with a lead compound that is systematically modified to achieve high potency and selectivity. nih.gov
The increasing prevalence of antibiotic-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), presents a significant global health challenge, necessitating the urgent development of new antimicrobial drugs. nih.gov Halogenated compounds have demonstrated considerable potential in addressing this need. nih.gov
Studies have shown that halogenated molecules can exhibit potent bactericidal activity against common Gram-positive pathogens that have developed resistance to conventional agents. nih.gov For example, halogenated phenols have been identified as effective inhibitors of S. aureus biofilms, which are a key factor in the pathogen's resistance and pathogenicity. nih.gov One study identified 2,4,6-triiodophenol as a highly effective agent, showing strong biofilm inhibition at a minimum inhibitory concentration (MIC) of 5 μg/mL against S. aureus and also demonstrating efficacy against MRSA and various Gram-negative bacteria. nih.gov
Research into halogenated analogs of natural products, such as A-type proanthocyanidins, has revealed promising antimicrobial activity. These synthetic analogs have shown superior performance compared to previously reported nitro derivatives, with Gram-positive bacteria being the most sensitive. mdpi.com Structure-activity relationship (SAR) studies have provided insights into the features that enhance antimicrobial effects, such as the number and position of hydroxyl groups on the molecular scaffold. mdpi.com The data below highlights the minimum inhibitory concentrations (MIC) for some halogenated compounds against resistant bacterial strains.
| Compound/Analog Type | Target Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
| Halogenated Phenolic Sesquiterpenes | Methicillin-resistant Staphylococcus aureus (MRSA) | 3.13 µg/mL | nih.gov |
| Halogenated Phenolic Sesquiterpenes | Vancomycin-susceptible Enterococcus | 3.13 µg/mL | nih.gov |
| 2,4,6-triiodophenol (2,4,6-TIP) | Staphylococcus aureus | 5 µg/mL | nih.gov |
| Halogenated A-type Proanthocyanidin Analogs | Gram-positive bacteria | 10 to 50 µg/mL | mdpi.com |
These findings support the strategy of exploring halogenated prop-2-enamide scaffolds as a source of new antimicrobial agents to combat the growing threat of drug-resistant infections. nih.govnih.govmdpi.com
Integration of Advanced Computational and Experimental Approaches in Prop-2-enamide Drug Discovery
Modern drug discovery increasingly relies on the synergy between computational and experimental techniques to accelerate the identification and optimization of new drug candidates. Computational approaches are widely used to screen for new chemical scaffolds that could potentially inhibit key biological targets. nih.gov For prop-2-enamide derivatives, these methods offer powerful tools for understanding their chemical behavior and predicting their biological activity.
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. Integrating computational methods with experimental data creates refined hybrid SAR protocols that enhance the efficiency and predictive power of the drug design process.
Computational techniques such as molecular docking and molecular dynamics (MD) simulations are invaluable for this purpose. nih.govnih.gov Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing information on binding affinity and interactions. nih.gov For example, docking studies on a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives revealed that these compounds engage in hydrogen bonding, electrostatic, and hydrophobic interactions with the active site residues of target enzymes like α-glucosidase and α-amylase. nih.gov These computational findings corroborated the experimental SAR data, confirming the importance of specific structural features for inhibitory activity. nih.gov
MD simulations further validate the stability of the predicted protein-ligand complexes over time. nih.gov For potential drug candidates, these simulations can confirm that the compound remains stably bound within the active site of its target, reinforcing the docking predictions. nih.govnih.gov Furthermore, computational tools can predict pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET), helping to identify candidates with good drug-like profiles, such as those that satisfy Lipinski's and Veber's rules for oral bioavailability. nih.gov The use of Density Functional Theory (DFT) can be employed to investigate the electronic structures of these molecules, providing insights into their stability and reactivity. nih.gov
Development of Next-Generation N-Arylprop-2-enamide Based Therapeutic Agents
Optimizing the physicochemical properties of a lead compound is a critical strategy for improving its drug-likeness and, consequently, its therapeutic potential. Molecular modifications are often undertaken to enhance a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile alongside its potency.
Several strategies can be employed to achieve this optimization:
Bioisosteric Replacement: This strategy involves replacing one part of a molecule with a chemical group that has similar physical or chemical properties, with the goal of improving the compound's biological profile. For example, replacing a phenyl ring with a pyrazine ring can lead to compounds with lower lipophilicity, which can be beneficial for absorption and distribution.
Structural Modifications: Altering the core structure, such as through retro-isosterism of an arylamide group to an anilide or N-benzylamide, can improve hydrophilicity while preserving essential interactions with the biological target. The synthesis of various N-substituted chloroacetamide derivatives has shown that modifications to the amine portion of the molecule can yield compounds with excellent antibacterial and antifungal activity. ijpsr.info
These optimization strategies, guided by both experimental data and computational predictions, are essential for transforming promising halogenated prop-2-enamide lead compounds into viable, next-generation therapeutic agents.
Q & A
Q. What safety protocols are recommended for handling 2-chloro-N-(4-chlorophenyl)prop-2-enamide in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile steps due to potential inhalation hazards .
- Waste Disposal: Segregate organic waste containing chloro groups and dispose via licensed hazardous waste facilities to prevent environmental contamination .
- Emergency Measures: In case of exposure, rinse eyes with water for 15 minutes and seek medical attention. Use activated charcoal for accidental ingestion .
Q. What synthetic routes are commonly used to prepare this compound?
Methodological Answer:
- Key Reaction: React 4-chloroaniline with chloroacetyl chloride in a polar aprotic solvent (e.g., dichloromethane) under nitrogen. Use a base (e.g., triethylamine) to scavenge HCl .
- Optimization: Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 7:3). Typical yields range from 70–85% after recrystallization from ethanol .
Q. How can the purity and structural identity of this compound be validated post-synthesis?
Methodological Answer:
- Analytical Techniques:
- NMR: Confirm amide proton resonance at δ 10.2–10.5 ppm (¹H) and carbonyl carbon at δ 165–170 ppm (¹³C) .
- HPLC: Use a C18 column with UV detection (λ = 254 nm); purity >98% indicates minimal byproducts .
- Melting Point: Compare observed mp (e.g., 145–147°C) with literature values to assess crystallinity .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SC-XRD) resolve the molecular structure of this compound?
Methodological Answer:
- Crystallization: Grow crystals via slow evaporation of a saturated acetone solution.
- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. SHELXT (direct methods) solves the phase problem, and SHELXL refines the structure .
- Visualization: ORTEP-3 generates thermal ellipsoid plots to visualize bond lengths/angles (e.g., C–Cl = 1.73 Å, N–C=O = 120°) .
Q. How do hydrogen-bonding networks influence the crystal packing of this compound?
Methodological Answer:
- Graph Set Analysis: Identify motifs like R₂²(8) chains from N–H···O interactions between amide groups. These interactions stabilize layered packing .
- Intermolecular Forces: Use Mercury software to calculate H-bond distances (e.g., N–H···O = 2.89 Å) and angles (∠N–H···O = 158°), correlating with thermal stability .
Q. What strategies address data contradictions during crystallographic refinement?
Methodological Answer:
- Twinning: For twinned crystals, apply the TwinRotMat option in SHELXL to model overlapping lattices .
- Disorder Modeling: Split occupancy for disordered chloro groups (e.g., 70:30 ratio) and refine using isotropic displacement parameters .
- Validation: Cross-check with PLATON’s ADDSYM to detect missed symmetry operations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
